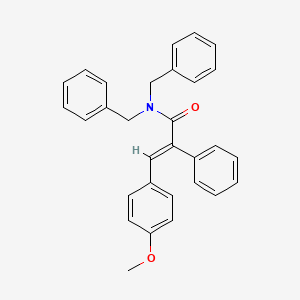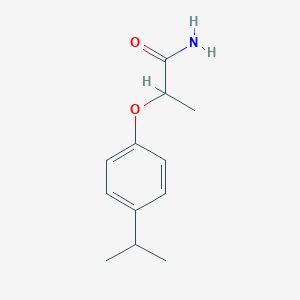
N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide, also known as DBMPA, is a chemical compound that belongs to the family of acrylamide derivatives. DBMPA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide is not fully understood. However, it has been proposed that N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and inhibition of oncogenes.
Biochemical and Physiological Effects:
N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to exhibit anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and melanoma. N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to exhibit low toxicity in normal cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide is its high yield in the synthesis process. N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one limitation of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide is its limited solubility in water, which can make it challenging to work with in aqueous environments.
Future Directions
There are several future directions for research on N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide. One potential direction is the development of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide-based fluorescent probes for imaging of cancer cells. Another potential direction is the investigation of the mechanism of action of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide in more detail. Additionally, the development of new synthetic methods for N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide could lead to the discovery of new derivatives with improved properties.
Synthesis Methods
The synthesis of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide involves the reaction of N,N-dibenzylacrylamide with 4-methoxybenzaldehyde in the presence of a base, such as potassium carbonate. The reaction proceeds through an aldol condensation reaction, resulting in the formation of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide. The yield of the reaction is typically high, ranging from 70-90%.
Scientific Research Applications
N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has also been studied for its potential application as a fluorescent probe for imaging of cancer cells. In addition, N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been investigated for its potential application in material science, specifically in the development of organic semiconductors.
properties
IUPAC Name |
(E)-N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27NO2/c1-33-28-19-17-24(18-20-28)21-29(27-15-9-4-10-16-27)30(32)31(22-25-11-5-2-6-12-25)23-26-13-7-3-8-14-26/h2-21H,22-23H2,1H3/b29-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJQGKPTSNUMAB-XHLNEMQHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4890946.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide](/img/structure/B4890948.png)
![5-[2-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890967.png)
![diphenyl[2-(phenylsulfonyl)phenyl]methanol](/img/structure/B4890973.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B4890978.png)
![N-[6-methyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B4890986.png)

![6-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-2-(2-phenoxyethyl)-3(2H)-pyridazinone](/img/structure/B4890998.png)
![2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4891001.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4891002.png)
![5,6-dimethyl-3-phenyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4891013.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4891018.png)
